

Application Notes: Measuring Intracellular Nitric Oxide with DAF-FM

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Compound of Interest

Compound Name: *Daf-FM*

Cat. No.: *B1588539*

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Introduction to Intracellular Nitric Oxide (NO) Signaling

Nitric oxide (NO) is a highly reactive, gaseous free radical that acts as a critical signaling molecule in a vast array of physiological and pathophysiological processes.^{[1][2][3]} Produced endogenously by a family of enzymes known as nitric oxide synthases (NOS), NO is involved in the regulation of vascular tone, neurotransmission, and immune responses.^{[1][3]} Given its short half-life and low physiological concentrations, the direct and accurate measurement of intracellular NO is crucial for understanding its complex roles in cellular signaling and for the development of novel therapeutics.

Principle of DAF-FM for NO Detection

4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (**DAF-FM** diacetate) is a widely used fluorescent probe for the detection and quantification of intracellular nitric oxide. The detection mechanism relies on a two-step process. First, the cell-permeant **DAF-FM** diacetate passively diffuses across the cell membrane into the cytoplasm. Inside the cell, ubiquitous intracellular esterases cleave the diacetate groups, converting the molecule into the cell-impermeant **DAF-FM**. This trapping mechanism ensures the accumulation of the probe within the cell.

DAF-FM itself is essentially non-fluorescent. However, in the presence of nitric oxide and oxygen, **DAF-FM** undergoes an irreversible reaction to form a highly fluorescent triazole derivative (**DAF-FM-T**). The resulting fluorescence intensity is directly proportional to the concentration of NO, allowing for the sensitive detection of intracellular NO production.

Advantages of DAF-FM

DAF-FM offers several key advantages over other nitric oxide indicators, such as its predecessor DAF-2:

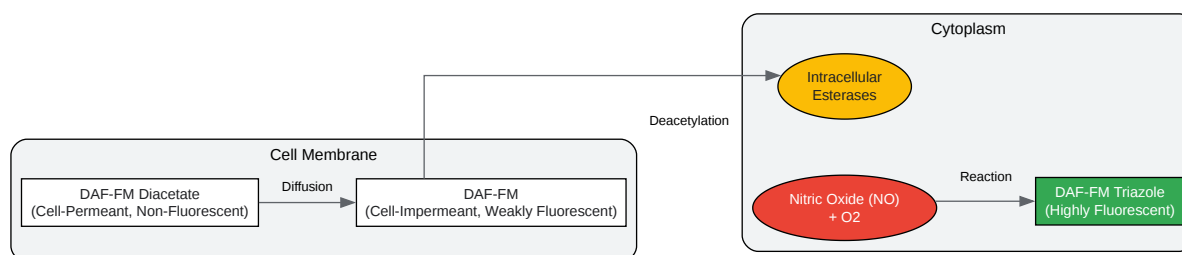
- **High Sensitivity:** **DAF-FM** has a low detection limit for NO, in the nanomolar range.
- **Significant Fluorescence Enhancement:** Upon reacting with NO, the fluorescence quantum yield of **DAF-FM** increases approximately 160-fold.
- **Photostability:** The fluorescent product of **DAF-FM** is more photostable than that of DAF-2, allowing for longer imaging times.
- **pH Insensitivity:** The fluorescence of the **DAF-FM** triazole is stable over a wide pH range (pH > 5.5), which is a significant advantage for biological experiments where pH can fluctuate.

Quantitative Data for DAF-FM

The following table summarizes the key quantitative properties of **DAF-FM** and its diacetate form.

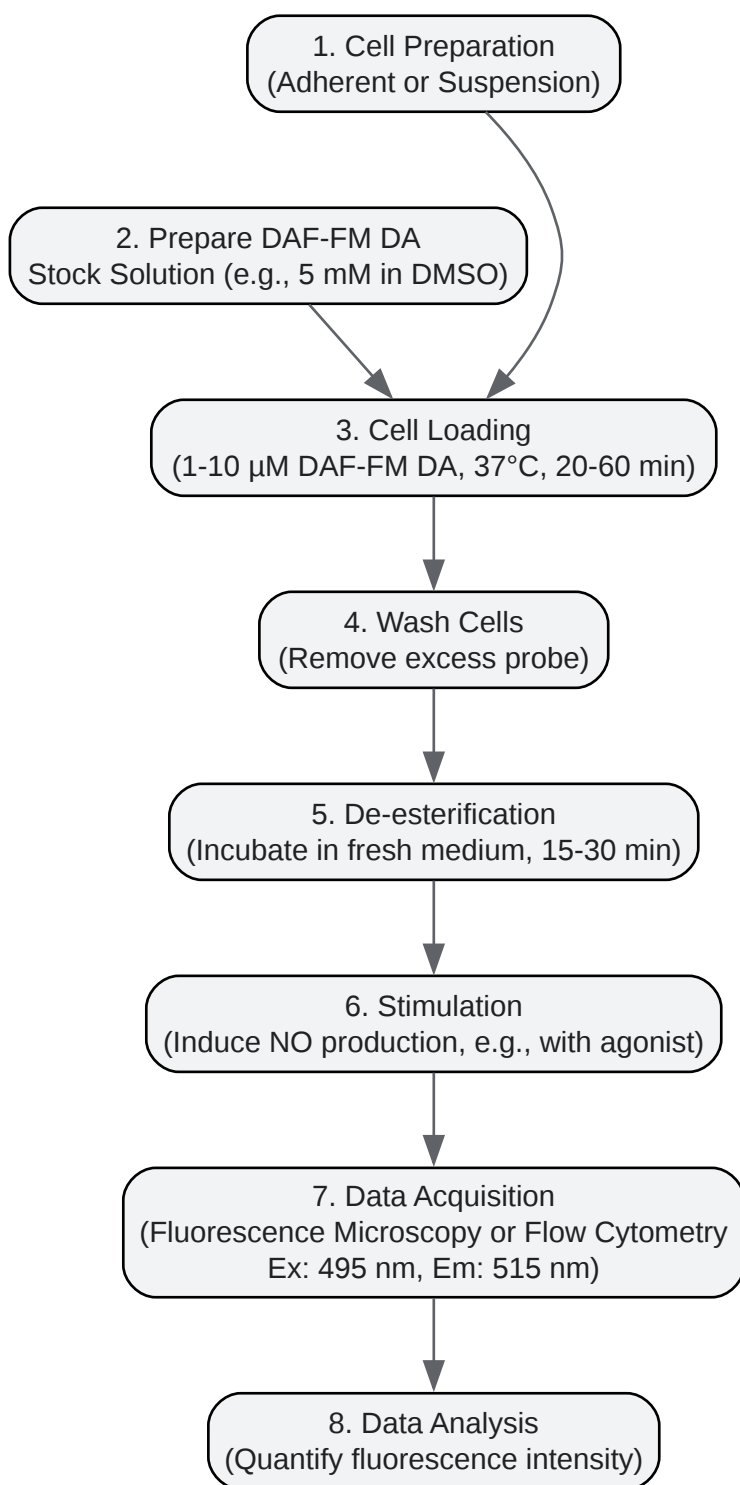
Property	Value	Reference
DAF-FM Diacetate Molecular Weight	496.42 g/mol	
Excitation Maximum (post-reaction)	~495 nm	
Emission Maximum (post-reaction)	~515 nm	
Fluorescence Quantum Yield (DAF-FM)	~0.005	
Fluorescence Quantum Yield (DAF-FM-T)	~0.81	
Fluorescence Increase upon NO reaction	~160-fold	
NO Detection Limit	~3 nM	
Recommended Loading Concentration	1 - 10 μ M	
Recommended Loading Time	20 - 60 minutes	

Diagrams and Visualizations

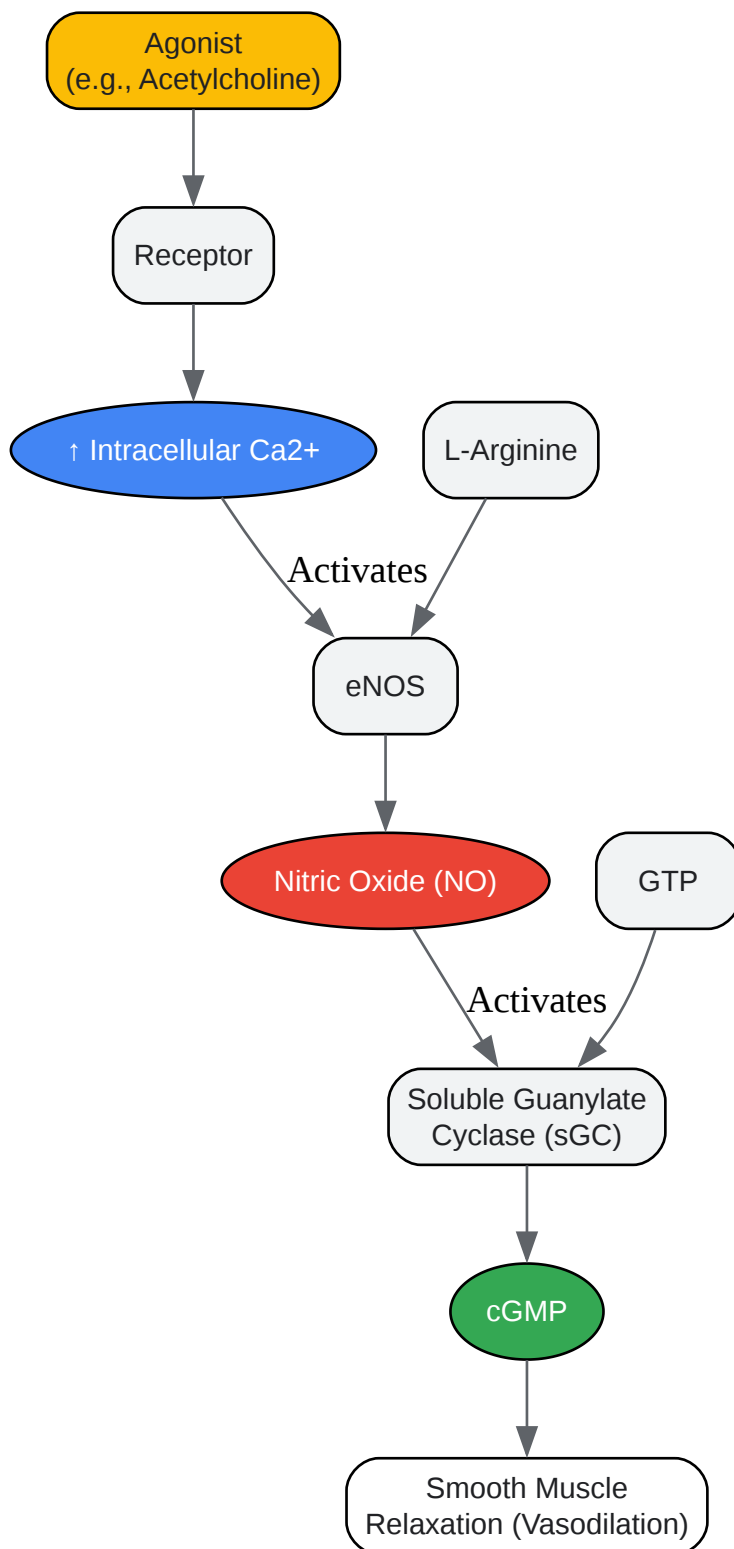


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Caption: Mechanism of intracellular NO detection using **DAF-FM** diacetate.

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Caption: Experimental workflow for measuring intracellular NO with **DAF-FM**.



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Caption: Simplified eNOS-mediated nitric oxide signaling pathway in vasodilation.

Experimental Protocols

Reagent Preparation

DAF-FM Diacetate Stock Solution (5 mM):

- Bring the vial of **DAF-FM** diacetate powder and anhydrous Dimethyl Sulfoxide (DMSO) to room temperature.
- To prepare a 5 mM stock solution, dissolve 1 mg of **DAF-FM** diacetate (MW: 496.42) in 0.4 mL of high-quality anhydrous DMSO.
- Vortex the solution thoroughly until the dye is completely dissolved.
- Store the stock solution in aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Cell Loading Protocol

This protocol is a general guideline. Optimal conditions, including probe concentration and incubation time, should be determined empirically for each cell type and experimental setup.

For Adherent Cells:

- Plate cells on a suitable culture dish or coverslip and grow to the desired confluency.
- Prepare a loading buffer by diluting the 5 mM **DAF-FM** diacetate stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free medium) to a final working concentration of 1-10 μ M.
 - Note: Buffers containing serum or phenol red may interfere with the fluorescence and should be used with caution. If serum must be used, it should be heat-inactivated to reduce esterase activity.
- Remove the culture medium from the cells and wash once with the physiological buffer.
- Add the loading buffer containing **DAF-FM** diacetate to the cells.

- Incubate for 20-60 minutes at 37°C, protected from light.
- Wash the cells twice with fresh, warm physiological buffer to remove any excess probe.
- Add fresh buffer or medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe within the cells.
- The cells are now ready for stimulation and imaging.

For Suspension Cells:

- Harvest cells and adjust the cell density to approximately 1×10^6 cells/mL in a suitable physiological buffer.
- Add the 5 mM **DAF-FM** diacetate stock solution to the cell suspension to achieve a final working concentration of 1-10 μ M and mix immediately.
- Incubate the cell suspension for 15-60 minutes at 37°C, protected from light.
- Centrifuge the cells to pellet them and discard the supernatant.
- Wash the cells by resuspending the pellet in fresh, warm buffer and centrifuging again. Repeat this wash step once or twice.
- Resuspend the final cell pellet in the desired analysis buffer for stimulation and data acquisition.

Fluorescence Measurement

Fluorescence Microscopy:

- Mount the coverslip with loaded cells onto a microscope slide.
- Excite the cells using a light source with a wavelength of approximately 488-495 nm.
- Collect the emitted fluorescence at approximately 515 nm using a standard FITC filter set.
- Capture images before (baseline) and after applying a stimulus known to induce NO production.

- Quantify the change in fluorescence intensity in regions of interest (ROIs) corresponding to individual cells or cell populations.

Flow Cytometry:

- Use a flow cytometer equipped with a blue laser (488 nm) for excitation.
- Detect the fluorescence signal using a filter appropriate for FITC or GFP (e.g., a 530/30 nm bandpass filter).
- Analyze at least 10,000 gated events per sample to ensure statistical significance.
- Record the mean fluorescence intensity of the cell population before and after stimulation.

Controls

To ensure the specificity of the fluorescent signal, appropriate controls are essential.

- **Positive Control:** Treat **DAF-FM** loaded cells with an NO donor, such as S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or Diethylamine NONOate (DEA NONOate), to confirm that the probe is responsive to NO.
- **Negative Control:** Pre-incubate cells with an NOS inhibitor, such as N ω -Nitro-L-arginine methyl ester hydrochloride (L-NAME), before stimulation to verify that the observed fluorescence increase is due to NOS-dependent NO production.
- **Autofluorescence Control:** Prepare a sample of cells that have not been loaded with **DAF-FM** diacetate to measure the background autofluorescence of the cells under the same instrument settings.

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References

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